molecular formula C8H10FNO2 B6266068 [5-(2-fluoroethoxy)pyridin-2-yl]methanol CAS No. 1301168-03-5

[5-(2-fluoroethoxy)pyridin-2-yl]methanol

Cat. No.: B6266068
CAS No.: 1301168-03-5
M. Wt: 171.2
InChI Key:
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Description

[5-(2-fluoroethoxy)pyridin-2-yl]methanol is a chemical compound known for its unique physical, chemical, and biological properties.

Preparation Methods

The synthesis of [5-(2-fluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of 2-chloropyridine with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

[5-(2-fluoroethoxy)pyridin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions

Scientific Research Applications

[5-(2-fluoroethoxy)pyridin-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(2-fluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

[5-(2-fluoroethoxy)pyridin-2-yl]methanol can be compared with other similar compounds, such as:

    [5-(2-chloroethoxy)pyridin-2-yl]methanol: This compound has a chloroethoxy group instead of a fluoroethoxy group, which may result in different chemical and biological properties.

    [5-(2-bromoethoxy)pyridin-2-yl]methanol:

    [5-(2-iodoethoxy)pyridin-2-yl]methanol: The iodoethoxy group may impart unique characteristics to the compound, making it suitable for specific research applications

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [5-(2-fluoroethoxy)pyridin-2-yl]methanol involves the reaction of 2-fluoroethanol with 2-pyridinecarboxaldehyde, followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "2-fluoroethanol", "sodium borohydride", "methanol", "dichloromethane", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) in dichloromethane and add 2-fluoroethanol (1.2 equiv) dropwise with stirring at room temperature.", "Step 2: Add a catalytic amount of methanol to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium borohydride (1.5 equiv) slowly with stirring.", "Step 4: Reflux the reaction mixture for 4 hours and then quench with water.", "Step 5: Extract the organic layer with dichloromethane and dry over sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the desired product, [5-(2-fluoroethoxy)pyridin-2-yl]methanol." ] }

CAS No.

1301168-03-5

Molecular Formula

C8H10FNO2

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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